molecular formula C11H11Cl2NO5S B2432855 1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 1009784-35-3

1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No. B2432855
M. Wt: 340.17
InChI Key: QJEYDAZODKHMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also has a carboxylic acid group (-COOH) and a sulfonyl group attached to a 3,4-dichlorobenzene ring .

Scientific Research Applications

Antibacterial Activity

1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid has been explored for its potential in antibacterial applications. A study by Egawa et al. (1984) synthesized compounds structurally similar to 1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid, revealing significant antibacterial activity, indicating the potential for this class of compounds in developing new antibacterial agents (Egawa et al., 1984).

Synthetic Chemistry

The compound has relevance in synthetic chemistry. Lash and Hoehner (1991, 1992) demonstrated its use in the synthesis of hydroxypyrrolidines and pyrrole-2-carboxylates, important intermediates in chemical synthesis (Lash & Hoehner, 1991)(Lash & Hoehner, 1992).

Chemiluminescence in Analytical Chemistry

Morita and Konishi (2002) explored its derivatives for use in high-performance liquid chromatography with electrogenerated chemiluminescence detection, demonstrating its utility in sensitive analytical methods (Morita & Konishi, 2002).

Antioxidant Research

Yushkova et al. (2013) synthesized spin-labeled amides of related compounds, exhibiting antioxidant potential and potential application in biomedical studies, including magnetic resonance imaging (MRI) (Yushkova et al., 2013).

Molecular Cocrystal Studies

The compound's derivatives have been studied in molecular cocrystal research. Byriel et al. (1992) examined carboxylic acid interactions with organic heterocyclic bases, contributing to our understanding of molecular interactions and crystal structures (Byriel et al., 1992).

Catalysis in Organic Reactions

In the field of catalysis, Hazra et al. (2015) investigated sulfonated Schiff base copper(II) complexes, which are related to 1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid, as catalysts in alcohol oxidation. These studies contribute to the development of more efficient and selective catalysts in organic synthesis (Hazra et al., 2015).

Other Applications

Further research includes studies in asymmetric synthesis (Rosen et al., 1988), synthesis of pyrroles (Attanasi et al., 2002), tautomerism in hydroxypyrroles (Momose et al., 1979), and hydrogenation studies in organic chemistry (Gorpinchenko et al., 2009) (Rosen et al., 1988)(Attanasi et al., 2002)(Momose et al., 1979)(Gorpinchenko et al., 2009).

properties

IUPAC Name

1-(3,4-dichlorophenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO5S/c12-8-2-1-7(4-9(8)13)20(18,19)14-5-6(15)3-10(14)11(16)17/h1-2,4,6,10,15H,3,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEYDAZODKHMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid

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